![molecular formula C6H11ClIN B2470806 (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride CAS No. 2418673-39-7](/img/structure/B2470806.png)

(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

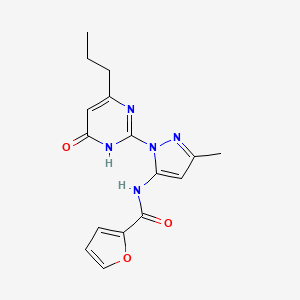

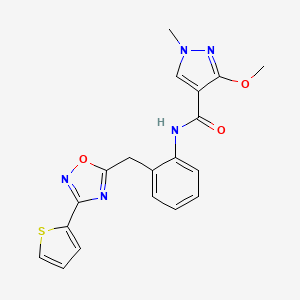

“(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride” is a compound with the IUPAC name (3-iodobicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride . It has a molecular weight of 259.52 . The compound is a white solid .

Synthesis Analysis

The synthesis of bicyclo[1.1.1]pentanes (BCPs), which are important bioisosteres of 1,4-disubstituted arenes, is typically achieved via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.01,3]pentane (TCP) with alkyl halides . This chemistry displays broad substrate scope and functional group tolerance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10IN.ClH/c7-6-1-5(2-6,3-6)4-8;/h1-4,8H2;1H . This indicates that the compound consists of a bicyclic structure with an iodine atom attached to one of the carbon atoms in the ring.Chemical Reactions Analysis

The chemical reactions involving BCPs are typically strain release reactions . BCPs bearing carbon and halogen substituents can be synthesized under mild reaction conditions .Physical And Chemical Properties Analysis

The compound is a white solid . Its molecular weight is 259.52 . The InChI code is 1S/C6H10IN.ClH/c7-6-1-5(2-6,3-6)4-8;/h1-4,8H2;1H .Applications De Recherche Scientifique

Synthesis of BCP Benzylamines

Bicyclo[1.1.1]pentanes (BCPs) are increasingly used in medicinal chemistry due to their ability to improve drug-like qualities. Researchers have developed a method to synthesize BCP benzylamines, derivatives of diaryl methanamines, through the reactivity of [1.1.1]propellane with 2-azaallyl anions. This method provides access to new BCP benzylamine derivatives, contributing significantly to drug candidate evaluation (Shelp & Walsh, 2018).

Iron-Catalyzed Kumada Cross-Coupling

Another notable advancement is the synthesis of all-carbon disubstituted BCPs via iron-catalyzed Kumada cross-coupling. This represents the first general use of iodo-BCPs as electrophiles in cross-coupling. The method benefits from short reaction times and broad scope, enabling the synthesis of a wide range of 1,3-C-disubstituted BCPs including drug analogues (Nugent et al., 2020).

New Route to Bicyclo[1.1.1]pentan-1-amine

From a medicinal chemistry perspective, bicyclo[1.1.1]pentan-1-amine serves as a unique moiety. Research describes the successful reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, providing a flexible and scalable alternative for synthesizing this compound, vital for various applications (Goh et al., 2014).

Importance of the Halogen

A study focusing on 1-Iodobicyclo[1.1.1]pentane demonstrates its clean reaction with t-butyllithium by a metal-halogen exchange process, forming 1-lithiobicyclo[1.1.1]pentane. This reaction is significant as it differs from the inert nature of 1-chlorobicyclo[1.1.1]pentane and the parent hydrocarbon bicyclo[1.1.1]pentane (Della & Taylor, 1991).

Propriétés

IUPAC Name |

(3-iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10IN.ClH/c7-6-1-5(2-6,3-6)4-8;/h1-4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDKUGMRPJINBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2470724.png)

![N-(3,5-difluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2470728.png)

![N-1,3-benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide](/img/no-structure.png)

![2-Fluoro-4-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2470737.png)

![8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2470738.png)

![Ethyl 3-oxo-4-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2470741.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2470744.png)